N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-23-15-16-14(17-18-15)19-24(20,21)13-9-7-12(8-10-13)22-11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBQIWHLVHNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which integrates a triazole moiety with a phenoxybenzene sulfonamide group. This unique combination is believed to contribute to its diverse biological activities.
Molecular Formula: C13H14N4O2S2
Molecular Weight: 318.39 g/mol
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated inhibitory effects on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HCT-116 (Colon) | 6.2 |
| Triazole Derivative B | T47D (Breast) | 27.3 |
| Triazole Derivative C | MCF7 (Breast) | 43.4 |
These findings suggest that the triazole moiety may enhance the cytotoxicity against specific cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 98% inhibition compared to rifampicin |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Antiviral Activity
Triazole compounds have been explored for their antiviral potential, particularly against HIV. Research suggests that sulfanyltriazoles can overcome resistance in NNRTI-resistant mutants, with EC50 values indicating effective inhibition:
| Compound | EC50 (nM) |
|---|---|
| Sulfanyltriazole I | 182 |
| Sulfanyltriazole II | 24 |
These findings position this compound as a promising candidate for further antiviral studies .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: The triazole moiety could trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis: Similar compounds have shown effectiveness in disrupting bacterial cell wall integrity.
Case Studies
Several case studies have documented the effectiveness of triazole derivatives:
- A study on a series of triazoles showed promising results against resistant strains of Mycobacterium tuberculosis, suggesting potential for treating resistant infections .
- Another investigation demonstrated that specific derivatives exhibited low toxicity towards normal cells while effectively targeting tumor cells .
Scientific Research Applications
The compound exhibits promising pharmacological properties, making it a candidate for various therapeutic applications:
1. Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide has shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism of action involves the inhibition of specific enzymes critical for bacterial survival.
Case Study: Inhibition of Methionine Aminopeptidase
A study demonstrated that this compound inhibited methionine aminopeptidase (MetAP) with an IC50 value of 43.7 nM at pH 7.5. This enzyme plays a vital role in protein maturation and is a target for antibiotic development .
2. Antifungal Properties
The triazole moiety contributes to antifungal activity by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This can be particularly beneficial in treating infections caused by fungi resistant to conventional therapies.
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in agriculture:
1. Fungicide Development
The compound's antifungal properties make it suitable for developing new fungicides aimed at crop protection. Its ability to inhibit fungal growth can help manage diseases affecting crops and improve yield.
2. Plant Growth Regulation
Research suggests that triazole compounds can act as plant growth regulators by modulating hormonal pathways. This application can enhance plant resilience against stressors such as drought or disease.
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl group in the target compound acts as a moderate electron donor, contrasting with the electron-withdrawing trifluoromethyl group in compound 6i, which enhances herbicidal potency .
Aromatic vs.
Bioactivity Trends : Halogenation (e.g., 4-fluorobenzyl in ) and trifluoromethylation (as in ) are linked to improved bioactivity in agrochemicals, suggesting that the target compound’s lack of strong electron-withdrawing groups may limit its potency unless optimized.
Commercial and Research Status
In contrast, compounds like 6i and derivatives from remain under active investigation for agrochemical applications.
Preparation Methods
Synthesis of 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-amine Intermediate
- The 1,2,4-triazole ring is typically synthesized via cyclocondensation reactions involving thiosemicarbazide derivatives.
- Methylation of the thiol group on the triazole ring yields the methylsulfanyl substituent at the 5-position.
- Characterization of this intermediate is confirmed by IR, ^1H-NMR, and ^13C-NMR spectroscopy, ensuring the integrity of the triazole ring and methylsulfanyl group.
Coupling Reaction to Form the Target Sulfonamide
- The amine group on the 5-(methylsulfanyl)-1,2,4-triazol-3-amine intermediate is reacted with 4-phenoxybenzene-1-sulfonyl chloride.
- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine or pyridine) to neutralize the HCl generated.
- The reaction temperature is controlled (0–25 °C) to optimize yield and minimize side reactions.
- The product is purified by recrystallization or chromatographic techniques.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Thiosemicarbazide + methyl iodide | Cyclocondensation, methylation | 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-amine |
| 2 | 4-Phenoxybenzenesulfonic acid + SOCl2 | Reflux, anhydrous | 4-Phenoxybenzene-1-sulfonyl chloride |
| 3 | 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-amine + 4-Phenoxybenzene-1-sulfonyl chloride | Base (Et3N), DCM, 0–25 °C | N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide |
Analytical Data Summary
| Parameter | Data |
|---|---|
| Molecular Formula | C15H14N4O3S2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1021088-95-8 |
| Spectroscopic Confirmation | FT-IR (S=O stretch ~1150 cm^-1), ^1H-NMR (methylsulfanyl singlet ~2.5 ppm), ^13C-NMR (triazole carbons) |
| Purification | Recrystallization from ethanol or column chromatography |
Comparative Notes on Related Synthetic Routes
- Similar 1,2,4-triazole sulfonamide derivatives have been synthesized using thiosemicarbazide cyclocondensation followed by sulfonylation, indicating the robustness of this synthetic approach.
- Alternative methods include one-pot procedures for triazole formation and sulfonamide coupling, although these require careful control of reaction conditions to avoid side products.
Q & A
Q. What are the key steps in synthesizing N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide, and how are intermediates validated?
The synthesis typically involves a multi-step process:
- Triazole Core Formation : Cyclization of thiourea derivatives (e.g., via reaction of thiosemicarbazides with amines or carbonyl compounds) to generate the 1,2,4-triazole ring .
- Sulfonamide Linkage : Coupling of the triazole intermediate with 4-phenoxybenzene-1-sulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst) .
- Validation : Key intermediates are characterized via FT-IR (to confirm sulfonamide N–H stretches at ~3300 cm⁻¹ and S=O stretches at ~1350–1150 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic protons and methylsulfanyl groups) .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves the 3D arrangement of the triazole ring, sulfonamide linkage, and phenoxybenzene moiety. Programs like SHELXL refine hydrogen-bonding networks (e.g., N–H···O interactions) and validate bond lengths/angles .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the methylsulfanyl group may act as an electron donor, stabilizing the triazole ring .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes like carbonic anhydrase) by modeling hydrogen bonds between the sulfonamide group and active-site residues .
Q. How do researchers resolve contradictions in crystallographic data refinement?
- SHELX-Based Strategies : Use SHELXL ’s restraints for disordered moieties (e.g., phenoxybenzene rings) and apply twin refinement for non-merohedral twinning. Weighting schemes (e.g., WGHT in SHELXL) optimize R-factors and reduce overfitting .
- Validation Tools : Programs like PLATON check for missed symmetry and validate hydrogen-bonding networks against database standards .
Q. What experimental approaches address discrepancies in biological activity data?
- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay-specific artifacts .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfonamide groups) that may alter activity .
Key Notes
- Contradictions Addressed : Variability in synthetic yields (65–85%) may arise from solvent purity or catalyst choice, necessitating reproducibility protocols .
- Advanced Tools : SHELX programs (e.g., SHELXL, SHELXD) are critical for crystallographic refinement but require expertise to handle disordered regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
